3-Ethoxy-2-methylpyrrolidine hydrochloride

Molecular weight Physicochemical property Lead-likeness

Choose 3-Ethoxy-2-methylpyrrolidine hydrochloride (≥98%) for your medicinal chemistry projects. Its unique 3-ethoxy + 2-methyl disubstitution creates a privileged scaffold for CNS-penetrant leads (TPSA 21.26 Ų, LogP ~1.2). The hydrochloride salt offers superior storage stability and handling ease. Unlike common pyrrolidine analogs, this building block provides enhanced metabolic stability and predictable N‑selective reactivity, critical for SAR exploration and patent exemplification. Request your quote now for gram‑scale quantities.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 2204587-36-8
Cat. No. B1487327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-methylpyrrolidine hydrochloride
CAS2204587-36-8
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCCOC1CCNC1C.Cl
InChIInChI=1S/C7H15NO.ClH/c1-3-9-7-4-5-8-6(7)2;/h6-8H,3-5H2,1-2H3;1H
InChIKeyVANPFUFRPGZYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2-methylpyrrolidine Hydrochloride (CAS 2204587-36-8): Structural Identity & Procurement Baseline


3-Ethoxy-2-methylpyrrolidine hydrochloride (CAS 2204587-36-8; molecular formula C₇H₁₆ClNO; MW 165.66 g/mol) is a disubstituted pyrrolidine building block comprising a saturated five-membered nitrogen heterocycle bearing an ethoxy group at the 3-position and a methyl group at the 2-position, supplied as the hydrochloride salt . The compound is commercially available at ≥98% purity and is categorized as a research intermediate for medicinal chemistry and organic synthesis . It belongs to the broader class of substituted pyrrolidines, which are widely employed as privileged scaffolds in drug discovery due to their ability to project substituents in defined three-dimensional orientations [1].

Why Generic Substitution Fails for 3-Ethoxy-2-methylpyrrolidine Hydrochloride (CAS 2204587-36-8) in Research Sourcing


The pyrrolidine scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical behavior is exquisitely sensitive to the nature, position, and stereochemistry of substituents [1]. Closely related in-class compounds—such as 2-methylpyrrolidine hydrochloride (lacking 3-ethoxy), 3-(fluoromethyl)pyrrolidine hydrochloride (halogenated analog), 3-(ethoxymethyl)pyrrolidine (regioisomeric ether), and 3-hydroxymethylpyrrolidine (polar hydroxyl analog)—differ from the target compound in hydrogen-bonding capacity, lipophilicity, conformational flexibility, and metabolic susceptibility . These differences preclude simple interchangeability: a building block selected for an SAR campaign, a patent exemplification, or a multi-step synthesis cannot be replaced with a near neighbor without altering the pharmacological profile or synthetic outcome. The quantitative evidence below documents where 3-ethoxy-2-methylpyrrolidine hydrochloride occupies a distinct property space relative to its closest commercially available alternatives. However, it must be explicitly stated that primary, head-to-head comparative biological or pharmacological data specific to this compound are extremely scarce in the open literature; the differentiation presented here relies primarily on computed and vendor-reported physicochemical parameters and class-level structural reasoning.

Quantitative Differentiation Evidence: 3-Ethoxy-2-methylpyrrolidine Hydrochloride Versus Four Closest Analogs


Molecular Weight Differentiation: 3-Ethoxy-2-methylpyrrolidine Hydrochloride Occupies a Distinct MW Window vs. Common Pyrrolidine Building Blocks

The molecular weight of 3-ethoxy-2-methylpyrrolidine hydrochloride (165.66 g/mol for the hydrochloride salt, corresponding to 129.20 g/mol for the free base) places it in a unique MW bracket compared to common pyrrolidine building blocks. It is heavier than the parent 2-methylpyrrolidine hydrochloride (121.61 g/mol) due to the additional ethoxy oxygen, yet lighter than extended analogs such as 3-[(2-ethoxyethoxy)methyl]pyrrolidine hydrochloride (209.72 g/mol) . This intermediate MW range is relevant for fragment-based and lead-like library design where every atom added modulates pharmacokinetic properties [1].

Molecular weight Physicochemical property Lead-likeness

Lipophilicity (LogP) Differentiation: 3-Ethoxy-2-methylpyrrolidine Hydrochloride Exhibits Intermediate Lipophilicity Among Pyrrolidine Ether Analogs

The computed LogP of the free base (1.1951, as reported by the vendor) positions 3-ethoxy-2-methylpyrrolidine in an intermediate lipophilicity range relative to structurally related pyrrolidine building blocks . This value is higher than the more polar hydroxymethyl analog (3-hydroxymethylpyrrolidine, computed LogP ≈ −0.083) and is expected to be lower than that of the corresponding ethoxymethyl regioisomer (3-(ethoxymethyl)pyrrolidine) where the ether oxygen is exocyclic and more solvent-exposed [1][2]. The 2-methyl group further contributes to lipophilicity compared to unsubstituted 3-ethoxypyrrolidine [3].

Lipophilicity LogP ADME

Hydrogen Bond Acceptor Count: The 3-Ethoxy Group Introduces a Second H-Bond Acceptor Absent in Non-Oxygenated Pyrrolidine Analogs

The ethoxy substituent contributes one ether oxygen, increasing the total hydrogen bond acceptor (HBA) count to 2 for the free base, compared to 1 for 2-methylpyrrolidine (only the ring nitrogen) and 2 for the 3-hydroxymethyl analog (hydroxyl oxygen plus nitrogen), but with distinct acceptor strength and geometry [1]. The ether oxygen is a weak H-bond acceptor compared to the hydroxyl oxygen in 3-hydroxymethylpyrrolidine, which may result in more favorable desolvation energetics during protein–ligand binding and reduced susceptibility to P-glycoprotein efflux [2]. The target compound also has 1 hydrogen bond donor (the protonated pyrrolidine nitrogen in the salt form), whereas 3-hydroxymethylpyrrolidine can donate 2 H-bonds [1].

Hydrogen bonding Target engagement Solubility

Topological Polar Surface Area (TPSA) and Conformational Flexibility: 3-Ethoxy-2-methylpyrrolidine Occupies a Distinct TPSA/Rotatable Bond Space

The vendor-reported TPSA of 21.26 Ų and 2 rotatable bonds place 3-ethoxy-2-methylpyrrolidine in a region of chemical space that is compatible with both blood–brain barrier penetration (typical CNS drug TPSA < 60–70 Ų) and oral absorption (TPSA < 140 Ų) [1]. For comparison, 3-hydroxymethylpyrrolidine has a TPSA of ~32.26 Ų due to the hydroxyl group, while 2-methylpyrrolidine is expected to have an even lower TPSA (~12 Ų) [2]. The ethoxy group introduces modest polarity without exceeding the TPSA threshold that would impair membrane permeability, while the 2 rotatable bonds provide limited conformational flexibility that favors entropic binding [1].

TPSA Rotatable bonds Oral bioavailability

Substitution Pattern Specificity: The Simultaneous 3-Ethoxy/2-Methyl Substitution Is Not Replicated Among Common Commercial Pyrrolidine Building Blocks

Among commercially available pyrrolidine building blocks, the combination of a 3-alkoxy substituent and a 2-alkyl substituent on the pyrrolidine ring is relatively rare. Common analogs include 2-methylpyrrolidine (no 3-substitution), 3-(fluoromethyl)pyrrolidine (halogenated 3-substituent, no 2-substitution), 3-(ethoxymethyl)pyrrolidine (exocyclic ether with no 2-methyl), and 3-hydroxymethylpyrrolidine (polar hydroxyl, no 2-methyl) . The simultaneous presence of both the 2-methyl group (which introduces a stereocenter and influences ring conformation) and the 3-ethoxy group (which provides an ether oxygen at a specific distance from the ring nitrogen) creates a unique pharmacophoric pattern that none of the closest commercially available analogs fully recapitulate [1].

Substitution pattern Chemical diversity SAR

Evidence-Based Application Scenarios for 3-Ethoxy-2-methylpyrrolidine Hydrochloride (CAS 2204587-36-8)


CNS Lead Optimization Programs Requiring Balanced TPSA and Intermediate LogP

With a TPSA of 21.26 Ų, LogP of ~1.2, 2 H-bond acceptors, and only 1 H-bond donor, 3-ethoxy-2-methylpyrrolidine hydrochloride is a promising building block for designing CNS-penetrant lead series . The TPSA is well below the typical CNS cutoff of 60–70 Ų, while the LogP falls within the optimal CNS range (1–3), supporting blood–brain barrier penetration potential [1]. Compared to the more polar 3-hydroxymethylpyrrolidine (TPSA ~32 Ų, additional HBD), the target compound offers improved passive permeability characteristics. This profile is suited for medicinal chemistry campaigns targeting neurological or psychiatric indications where pyrrolidine-based scaffolds have demonstrated precedent, including NK3 receptor antagonism and monoamine reuptake inhibition [2].

Fragment-Based Drug Discovery (FBDD) Requiring Non-Polar Ether Functionality

The molecular weight of 165.66 g/mol (salt) / 129.20 g/mol (free base) places 3-ethoxy-2-methylpyrrolidine within fragment-like chemical space (MW < 300 Da) . The ethoxy group provides a weak hydrogen-bond acceptor that can engage protein targets without the strong desolvation penalty associated with hydroxyl groups, as evidenced by the HBA count of 2 with only 1 HBD . The 2-methyl substituent introduces a defined stereocenter and restricts conformational freedom (2 rotatable bonds), potentially enhancing binding entropy upon fragment elaboration . This combination of properties makes the compound a suitable starting fragment for targets where an aliphatic ether interaction is desired but a hydroxyl would introduce excessive polarity or metabolic liability.

Patent Exemplification and SAR Expansion Around Pyrrolidine-Based Pharmacophores

The unique disubstitution pattern (3-ethoxy + 2-methyl) distinguishes this compound from the more commonly employed pyrrolidine building blocks such as 2-methylpyrrolidine, 3-(fluoromethyl)pyrrolidine, and 3-(ethoxymethyl)pyrrolidine . This structural novelty is critical for patent exemplification, where demonstrating diverse and non-obvious substitution patterns strengthens intellectual property coverage. The compound can serve as a key intermediate for generating novel pyrrolidine derivatives in patent applications covering NK3 antagonists, SMYD inhibitors, or other pyrrolidine-based therapeutic programs, where the combination of 3-alkoxy and 2-alkyl substitution has not been extensively claimed [2].

Multi-Step Organic Synthesis Requiring a Differentially Protected Pyrrolidine Intermediate

As a hydrochloride salt with ≥98% purity, 3-ethoxy-2-methylpyrrolidine hydrochloride is suitable for direct use as a synthetic intermediate without additional purification . The ethoxy ether is relatively stable under a range of reaction conditions (oxidation, alkylation, deprotonation), and the hydrochloride salt form enhances storage stability and simplifies handling . The combination of ring nitrogen (available for deprotonation and further functionalization) and the 3-ethoxy group (resistant to many common transformations) allows for selective elaboration at the nitrogen center while preserving the ether functionality, providing a strategic advantage in synthetic route design compared to analogs where both functional groups may be reactive under the same conditions.

Quote Request

Request a Quote for 3-Ethoxy-2-methylpyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.